N-Methyl-N-(methylsulfonyl)benzamide
Description
Contextualization within N-Substituted Benzamide (B126) Chemistry
N-substituted benzamides are a significant class of compounds in organic chemistry and are prevalent in numerous biologically active molecules and functional materials. The benzamide framework itself is a key structural motif in a variety of pharmaceuticals. The nature of the substituent on the nitrogen atom can profoundly influence the compound's physical, chemical, and biological properties.
Significance of Sulfonyl Moieties in Organic Synthesis
The sulfonyl group (-SO2-) is a critical functional group in organic synthesis and medicinal chemistry. iomcworld.com Its presence in a molecule can impart a range of important properties. Sulfones, which contain the sulfonyl group, are recognized for their chemical stability and their ability to act as strong electron-withdrawing groups. This electronic influence can affect the reactivity of adjacent parts of the molecule.
Sulfonyl-containing compounds are integral to the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. iomcworld.com In organic synthesis, the sulfonyl group is a versatile functional handle. For example, N-arylsulfonylimines, which feature a sulfonyl group attached to a nitrogen-carbon double bond, are valuable building blocks due to their stability and well-defined reactivity in a variety of chemical transformations. researchgate.net The sulfonyl moiety's ability to participate in and stabilize radical intermediates has also been exploited in photoredox catalysis to form new carbon-sulfur and carbon-carbon bonds. acs.org Furthermore, the sulfonyl group can act as a leaving group in certain reactions, facilitating the synthesis of complex molecules. iomcworld.com
Overview of N,N-Disubstituted Amide Architectures
N,N-disubstituted amides are a subclass of amides where the nitrogen atom is bonded to two organic substituents. fiveable.me This structural feature distinguishes them from primary (unsubstituted) and secondary (mono-substituted) amides. The presence of two substituents on the nitrogen atom prevents the formation of hydrogen bonds where the amide nitrogen acts as a donor, which can significantly impact their physical properties, such as boiling point and solubility, compared to their less substituted counterparts.
From a synthetic standpoint, the two substituents on the nitrogen atom in N,N-disubstituted amides create a more sterically hindered environment around the carbonyl group. fiveable.me This steric hindrance can reduce the reactivity of the amide towards nucleophilic attack. This property is sometimes utilized in organic synthesis where N,N-disubstituted amides can serve as protecting groups for carboxylic acids. fiveable.me The specific nature of the alkyl or aryl groups attached to the nitrogen can be tailored to fine-tune the electronic and steric properties of the amide, influencing its conformation and reactivity. The planarity of the amide bond, a result of resonance, can also be affected by the bulk of the N-substituents. fiveable.me
Detailed Research Findings
Research on analogous structures, such as N-(methylsulfonyl)benzamide and its derivatives, provides some insight. For example, the crystal structure and properties of related compounds have been studied to understand their molecular conformation and intermolecular interactions. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of a Related Compound: 4-Methyl-N-(methylsulfonyl)benzamide
| Property | Value | Source |
| Molecular Formula | C9H11NO3S | nih.gov |
| Molecular Weight | 213.26 g/mol | nih.gov |
| CAS Number | 827624-81-7 | nih.gov |
| IUPAC Name | 4-methyl-N-(methylsulfonyl)benzamide | nih.gov |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | nih.gov |
| InChI Key | XPDNMIQFBSJNJB-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXXYLGLXGBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methyl N Methylsulfonyl Benzamide and Its Structural Analogues
Strategies for N-Sulfonylation of N-Methylbenzamides
The introduction of the sulfonyl group onto the nitrogen atom of N-methylbenzamide is a primary approach to constructing the N-acylsulfonamide backbone. This can be achieved through both direct and multi-step pathways.
Direct Sulfonylation Approaches
The most straightforward method for the synthesis of N-Methyl-N-(methylsulfonyl)benzamide is the direct N-sulfonylation of N-methylbenzamide. This reaction typically involves the treatment of N-methylbenzamide with methanesulfonyl chloride in the presence of a base. The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is a commonly used base and solvent for this transformation. tardigrade.in
The general reaction is as follows:
While this method is direct, the reactivity of the N-methylbenzamide can be a limiting factor. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, forcing conditions, such as elevated temperatures, may be required to achieve reasonable yields.
| Reactant 1 | Reactant 2 | Base | Product | Typical Conditions |
|---|---|---|---|---|
| N-Methylbenzamide | Methanesulfonyl Chloride | Pyridine | This compound | Refluxing pyridine |
Multi-Step Synthetic Sequences
An alternative to direct sulfonylation is a multi-step approach that often involves forming the benzamide (B126) bond after the sulfonamide is already in place. A common strategy begins with the reaction of benzoyl chloride with a primary sulfonamide, such as methanesulfonamide. This acylation of the sulfonamide nitrogen is often challenging due to the low nucleophilicity of the sulfonamide nitrogen, a consequence of the strong electron-withdrawing nature of the two adjacent sulfonyl oxygen atoms. nsf.gov
A representative multi-step synthesis could proceed as follows:
Acylation of Methanesulfonamide: Methanesulfonamide is reacted with benzoyl chloride in the presence of a base to form N-(methylsulfonyl)benzamide. Due to the low reactivity of the sulfonamide, this step might require harsh conditions or the use of activating agents. nsf.gov
N-Methylation: The resulting N-(methylsulfonyl)benzamide is then N-methylated in a subsequent step, as will be detailed in section 2.2.
Strategies for N-Methylation of N-(Methylsulfonyl)benzamides
Once the N-(methylsulfonyl)benzamide scaffold is assembled, the final step in the synthesis of the target compound is the introduction of the methyl group onto the amide nitrogen.
Alkylation of Amide Nitrogen
Traditional N-methylation involves the use of an alkylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the N-H of the N-(methylsulfonyl)benzamide, generating an anionic nitrogen species that then acts as a nucleophile to attack the methyl iodide.
The choice of base is critical to the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are often employed to ensure complete deprotonation of the relatively acidic N-H bond of the N-acylsulfonamide. The pKa of the N-H bond in N-acylsulfonamides is significantly lower than that of simple amides, making deprotonation more facile. fishersci.com
| Substrate | Methylating Agent | Base | Product | Key Considerations |
|---|---|---|---|---|
| N-(Methylsulfonyl)benzamide | Methyl Iodide | Potassium tert-butoxide, NaH | This compound | Potential for O-alkylation as a side reaction. |
A potential side reaction in the alkylation of N-acylsulfonamides is O-alkylation, where the oxygen of the carbonyl group acts as the nucleophile. The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the nature of the counter-ion, the solvent, and the temperature.
Catalytic N-Methylation Processes
More recently, catalytic methods for N-methylation have gained prominence due to their efficiency and often milder reaction conditions. These methods avoid the use of stoichiometric amounts of strong bases and harsh alkylating agents.
Cobalt-catalyzed N-methylation of amides using methanol (B129727) as a C1 source represents a green and efficient alternative to traditional methods. unite.edu.mknih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ generation of an electrophilic formaldehyde (B43269) equivalent from methanol, which then reacts with the amide. nih.gov
A proposed catalytic cycle for the cobalt-catalyzed N-methylation of an amide with methanol is as follows:
Dehydrogenation: The cobalt catalyst facilitates the dehydrogenation of methanol to formaldehyde. nih.gov
Condensation: The in-situ generated formaldehyde condenses with the N-H of the amide (or N-acylsulfonamide in this context) to form an N-hydroxymethyl intermediate.
Dehydration: This intermediate dehydrates to form an N-acyliminium ion or a related reactive species.
Hydrogenation: The cobalt-hydride species, formed during the initial dehydrogenation of methanol, then reduces the iminium intermediate to the N-methylated product, regenerating the active cobalt catalyst. nih.gov
This methodology has been shown to be effective for a range of amides, and while specific examples for N-(methylsulfonyl)benzamides are not extensively documented, the general principles are applicable. unite.edu.mknih.gov The use of an inexpensive and abundant metal like cobalt, coupled with a sustainable C1 source like methanol, makes this an attractive strategy for the synthesis of this compound. youtube.com
| Substrate | Methyl Source | Catalyst System | Product | Advantages |
|---|---|---|---|---|
| N-(Methylsulfonyl)benzamide | Methanol | Cobalt catalyst (e.g., Co(OAc)₂) with a ligand | This compound | Atom-economical, uses a sustainable C1 source, avoids strong bases and alkyl halides. |
Mechanistic Investigations of Reactions Involving N Methyl N Methylsulfonyl Benzamide
Mechanistic Pathways of Amide Bond Formation/Cleavage
The amide bond in N-Methyl-N-(methylsulfonyl)benzamide is a key functional group, and its formation and cleavage are central to the compound's chemistry. Understanding the mechanisms of these processes is critical for its synthesis and potential applications.
Hydrolysis Mechanisms
The hydrolysis of amides, including N-substituted derivatives like this compound, can be catalyzed by either acid or base. libretexts.org Generally, amides are relatively resistant to hydrolysis in neutral water, but the reaction is accelerated in the presence of acidic or basic catalysts. libretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of amides typically proceeds through an A-AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemistrysteps.compdx.edu For this compound, the proposed pathway would involve the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the N-methyl-N-methylsulfonylamine moiety lead to the formation of benzoic acid.
Kinetic studies on the acid-catalyzed hydrolysis of related N-alkyl-4-chlorobenzamides have shown that the reaction rates are dependent on the acidity of the medium. rsc.org The mechanism for N-amidomethylsulfonamides under acidic conditions involves protonation of the amide, followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion. rsc.org
Base-Catalyzed Hydrolysis:
In the presence of a base, the hydrolysis of this compound is expected to occur via a B-AC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the N-methyl-N-(methylsulfonyl)amide anion, a relatively poor leaving group, is typically the rate-determining step. This is followed by an acid-base reaction where the leaving group is protonated by the newly formed carboxylic acid. chemistrysteps.com
For related N,N-disubstituted amides, the rate of alkaline hydrolysis can be influenced by the nature of the substituents on the nitrogen atom. arkat-usa.org Studies on the alkaline hydrolysis of N-amidomethylsulfonamides substituted at both the amide and sulfonamide nitrogens indicate a mechanism involving nucleophilic attack of the hydroxide ion at the amide carbonyl carbon. rsc.org In contrast, for compounds with a sulfonamide NH group, an E1cb (Elimination Unimolecular conjugate Base) mechanism may be operative. rsc.org
| Condition | Proposed Mechanism | Key Intermediates |
| Acidic | A-AC2 | Protonated carbonyl, Tetrahedral intermediate |
| Basic | B-AC2 | Tetrahedral intermediate |
Esterification Pathways
The conversion of amides to esters, or esterification, is a synthetically useful transformation. Due to the low reactivity of amides, this process often requires activation. nih.gov
A plausible mechanistic pathway for the esterification of this compound involves activation of the amide C-N bond. One such method utilizes dimethyl sulfate (B86663). nih.gov The proposed mechanism begins with the methylation of the amide oxygen by dimethyl sulfate to form an imidoester intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol. The subsequent collapse of the resulting tetrahedral intermediate, with the departure of the N-methyl-N-methylsulfonylamine, yields the corresponding ester. nih.gov
Another general approach to esterification from amides involves their initial hydrolysis to the carboxylic acid, followed by a standard esterification reaction, such as the Fischer esterification. However, direct conversion methods are often more efficient. The transesterification of esters is a well-established process, and analogous direct reactions with amides provide a more atom-economical route. youtube.com
| Reagent | Proposed Mechanism | Key Steps |
| Dimethyl sulfate / Alcohol | C-N bond activation | O-methylation to form imidoester, Nucleophilic attack by alcohol |
| Acid / Alcohol (via hydrolysis) | Two-step process | Hydrolysis to carboxylic acid, Fischer esterification |
Transformations of the Methylsulfonyl Group
The methylsulfonyl group is a key feature of this compound, influencing its electronic properties and reactivity.
Oxidation Reactions
While the sulfur atom in the methylsulfonyl group is already in a high oxidation state (+6), oxidation reactions can potentially occur at the methyl group attached to the sulfur. However, literature on the direct oxidation of the methyl group of a methylsulfonyl moiety in this specific context is scarce. More commonly, oxidation reactions are observed in related N-acylsulfonamides where other parts of the molecule are more susceptible to oxidation. For instance, N-arylethynylsulfonamides can be oxidized to N-sulfonyl-2-aryloxoacetamides using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net
In the context of N-acylsulfonamides, oxidation of a thietane (B1214591) ring to a thietane-1-oxide or -1,1-dioxide using reagents like m-CPBA or oxone has been reported. nih.gov This suggests that if other oxidizable functional groups were present in the benzoyl or N-methyl moieties of this compound, they would likely be more reactive towards oxidation than the methylsulfonyl group itself.
Reduction Reactions
The reduction of the methylsulfonyl group in this compound would likely lead to the cleavage of the N-S bond, a process known as desulfonylation. Reductive cleavage of sulfonamides is a known transformation and can be achieved using various reagents.
A mild protocol for the reductive cleavage of sulfonamides utilizes a low-valent titanium reagent generated in situ from Ti(O-i-Pr)4, Me3SiCl, and Mg powder. nih.gov This method effectively cleaves the N-S bond to yield the corresponding amine (in this case, N-methylbenzamide) and a derivative of the sulfonyl group. The reaction is versatile and tolerates a range of functional groups. nih.gov
| Transformation | Reagent System | Product(s) |
| Reductive Cleavage (Desulfonylation) | Ti(O-i-Pr)4 / Me3SiCl / Mg | N-Methylbenzamide, Methane/Thiol derivatives |
Reactivity at the N-Methyl Group
The N-methyl group of this compound is a site for potential functionalization, including metabolic oxidation and C-H activation reactions.
Metabolic studies on N-methylated amides have shown that they can undergo oxidation at the N-methyl group, catalyzed by cytochrome P450 enzymes. nih.govcea.fr This process typically leads to the formation of a carbinolamide intermediate (N-(hydroxymethyl) derivative). This intermediate can be stable under certain conditions but may undergo further transformation, such as deformylation. nih.gov The stability of this carbinolamide intermediate is influenced by the electronic environment, with delocalization of the nitrogen lone pair increasing its stability. nih.gov
The selective functionalization of C-H bonds is a powerful tool in organic synthesis. youtube.com The N-methyl group in amides can be a target for such reactions. For instance, the N-methoxy amide directing group has been shown to be effective in palladium-catalyzed C-H activation reactions. nih.gov While the methylsulfonyl group would influence the directing group ability, it is conceivable that under appropriate catalytic conditions, the N-methyl C-H bonds could be functionalized.
Furthermore, selective monomethylation of amides and sulfonamides can be achieved using various methylating agents. acs.org While this compound is already methylated, understanding these processes is relevant for the synthesis of related compounds. Studies have shown that sulfonamides can be readily bis-methylated, indicating the reactivity of the sulfonamide nitrogen. acs.org
| Reaction Type | Catalyst/Reagent | Potential Product |
| Metabolic Oxidation | Cytochrome P450 | N-(Hydroxymethyl)-N-(methylsulfonyl)benzamide |
| C-H Activation | Transition Metal Catalyst (e.g., Pd, Rh) | Functionalized N-methyl group |
Electrophilic and Nucleophilic Substitution Reactions on the Benzamide (B126) Ring
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the N-methyl-N-(methylsulfonyl)carboxamide substituent. This group is strongly electron-withdrawing due to the cumulative inductive and resonance effects of both the carbonyl (C=O) and the sulfonyl (SO₂) moieties. This deactivation profoundly impacts the course of substitution reactions.
For electrophilic aromatic substitution , the N-acylsulfonamide group acts as a powerful deactivating group and a meta-director. The electron density of the benzene (B151609) ring is significantly reduced, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. When reactions do occur, the incoming electrophile is directed to the meta-position. This is because the ortho and para positions are more strongly deactivated through resonance delocalization of the ring's pi-electrons onto the electron-withdrawing substituent.
Conversely, this electron-withdrawing character activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, a suitable leaving group must be present on the ring (e.g., a halogen). The this compound group would stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the substituent. While direct SNAr reactions on the unsubstituted ring of this compound are not common, the presence of a leaving group at the ortho or para position would render the molecule a viable substrate for such transformations.
Research into related benzamide structures provides insight into substitution patterns. For instance, studies on N,N-dialkyl benzamides have shown that directed ortho-lithiation can facilitate nucleophilic acyl substitution at the carbonyl carbon, a different pathway from substitution on the ring itself. nih.gov In other systems, such as nitro-substituted benzamides, nucleophilic aromatic substitution for hydrogen has been achieved, demonstrating the potent activating effect of strongly deactivating groups. researchgate.net
| Reaction Type | Typical Reagents | Directing Effect of -CON(CH₃)SO₂CH₃ | Predicted Major Product Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta-directing, Deactivating | Meta-nitro |
| Halogenation | Br₂/FeBr₃ | Meta-directing, Deactivating | Meta-bromo |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Meta-directing, Strongly Deactivating | Reaction is generally unsuccessful |
| Sulfonation | Fuming H₂SO₄ | Meta-directing, Deactivating | Meta-sulfonic acid |
Detailed Mechanistic Studies of Select N-S Coupling Reactions
The formation and reaction of the N-S bond are central to the chemistry of N-acyl sulfoximines and related compounds. While specific mechanistic studies on N-S coupling to form this compound are not detailed in the provided results, research on analogous systems provides significant insight. For example, a method for synthesizing N-acyl sulfoximines has been developed through an iron-catalyzed N=S bond coupling reaction between N-methoxy amides and sulfoxides. acs.org
This transformation is proposed to proceed via a radical pathway. The reaction, catalyzed by FeCl₃ in the presence of a base like triethylamine (B128534) (Et₃N), is notable for its tolerance of various functional groups on both the amide and sulfoxide partners. acs.org Control experiments indicated that the N-methoxy group on the amide is crucial for the reaction to proceed, as unsubstituted benzamide and N-methyl-benzamide were not effective substrates under the same conditions. acs.org This suggests a mechanism initiated by the interaction of the N-methoxy amide with the iron catalyst. The reaction can be performed under an air atmosphere and has been successfully scaled up to the gram scale with a low catalyst loading, highlighting its potential utility. acs.org
The general applicability of this iron-catalyzed coupling is demonstrated by the successful reaction of various substituted N-methoxy amides with different sulfoxides, affording the corresponding N-acyl sulfoximines in good yields. acs.org
| N-Methoxy Amide Substituent (Ar in Ar-CONHOCH₃) | Sulfoxide | Yield (%) |
|---|---|---|
| 4-Methylphenyl | Dimethyl sulfoxide | 95 |
| 4-Methoxyphenyl | Dimethyl sulfoxide | 96 |
| 4-Chlorophenyl | Dimethyl sulfoxide | 85 |
| 4-Bromophenyl | Dimethyl sulfoxide | 81 |
| Phenyl | Methyl phenyl sulfoxide | 75 |
| Phenyl | Diphenyl sulfoxide | 71 |
Reaction conditions: N-methoxy amide (0.2 mmol), sulfoxide (2.5 equiv), FeCl₃ (0.1 equiv), Et₃N (2.0 equiv), THF (2.0 mL), air, 100 °C, 12 h. acs.org
C-H Functionalization Strategies and Mechanisms
The N-acylsulfonamide functionality is a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. The N-tosylcarboxamide group, a close analog of the N-methylsulfonylbenzamide group, has been extensively used to direct the functionalization of the C-H bond at the ortho position of the aromatic ring. mdpi.com This strategy provides a powerful tool for building molecular complexity from simple precursors.
The mechanism typically involves the coordination of the carbonyl oxygen atom of the amide to a metal center (e.g., Palladium, Rhodium, or Ruthenium). This coordination positions the metal catalyst in proximity to the ortho C-H bond, facilitating its cleavage via a cyclometalation step to form a five- or six-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners.
Key C-H functionalization strategies demonstrated with N-tosylbenzamides include:
Alkenylation : The ortho C-H bond can be coupled with alkenes, often under oxidative conditions, to introduce a vinyl group. mdpi.com
Alkoxylation and Halogenation : The ortho position can be directly oxygenated or halogenated. mdpi.com
Intramolecular Cyclization : A significant advantage of this directing group is its ability to participate in subsequent transformations. Following an initial C-H activation/functionalization step, the N-tosylcarboxamide group can undergo cyclization to form valuable heterocyclic structures. For example, after ortho-alkenylation, an intramolecular aza-Michael-type cyclization can lead to the formation of dihydroisoindolinones. mdpi.com Similarly, in the presence of a strong acid, the group can facilitate an electrophilic cyclization to produce fluorenones. mdpi.com
These strategies highlight that the N-(methylsulfonyl)benzamide group is not merely a passive directing group but can serve as a reactive component for constructing complex polycyclic systems. mdpi.com
| Reaction Type | Catalytic System | Coupling Partner/Conditions | Product Type |
|---|---|---|---|
| Oxidative Alkenylation | Pd(OAc)₂/Phenanthroline/O₂ | Alkenes | ortho-Alkenylated Benzamides |
| Alkenylation/Cyclization | [{RuCl₂(p-cymene)}₂]/CsOAc/O₂ | Alkenes | Dihydroisoindolinones |
| Electrophilic Cyclization | TFA or TfOH | (Following ortho-arylation) | Fluorenones |
Advanced Spectroscopic and Structural Elucidation of N Methyl N Methylsulfonyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can map out the connectivity and spatial relationships of atoms within the molecule.
In the ¹H NMR spectrum of N-Methyl-N-(methylsulfonyl)benzamide, distinct signals are expected for the protons of the benzoyl, N-methyl, and methylsulfonyl groups. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.4 and 8.0 ppm. These protons would likely present as a complex multiplet due to spin-spin coupling.
The protons of the N-methyl group (N-CH₃) are expected to produce a singlet at a chemical shift of around 3.0-3.5 ppm. Similarly, the methyl protons of the methylsulfonyl group (SO₂-CH₃) would also appear as a singlet, anticipated in the range of 2.9-3.3 ppm. The exact positions of these singlets would be influenced by the electronic effects of the adjacent benzoyl and sulfonyl groups.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.4 - 8.0 | Multiplet |
| N-Methyl (N-CH₃) | 3.0 - 3.5 | Singlet |
Note: Data is predicted based on typical chemical shift values for these functional groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, several distinct signals are anticipated. The carbonyl carbon (C=O) of the benzamide (B126) group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.
The aromatic carbons of the benzene ring would resonate between approximately 127 and 135 ppm. The carbon attached to the carbonyl group (ipso-carbon) may have a slightly different chemical shift from the others. The N-methyl carbon signal is predicted to be in the range of 35-40 ppm, while the methylsulfonyl carbon would likely appear at a similar range, around 38-44 ppm. Data from the related compound N-benzyl-N,4-dimethylbenzenesulfonamide shows a methyl carbon signal at 34.3 ppm. scielo.br
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C₆H₅) | 127 - 135 |
| N-Methyl (N-CH₃) | 35 - 40 |
Note: Data is predicted based on typical chemical shift values and data from related compounds.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be most useful in confirming the coupling patterns among the protons on the aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link the proton signals of the N-methyl and sulfonyl methyl groups to their corresponding carbon signals.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected around 1650-1680 cm⁻¹. The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond, typically found at approximately 1330-1370 cm⁻¹ (asymmetric stretch) and 1150-1180 cm⁻¹ (symmetric stretch). cymitquimica.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1300-1350 cm⁻¹. researchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1650 - 1680 |
| Sulfonyl S=O | Asymmetric Stretch | 1330 - 1370 |
| Sulfonyl S=O | Symmetric Stretch | 1150 - 1180 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: Data is predicted based on characteristic group frequencies.
Raman spectroscopy provides complementary information to FT-IR. While the carbonyl group would show a band in the Raman spectrum, it is often weaker than in the FT-IR. Conversely, the symmetric vibrations of the sulfonyl group and the aromatic ring are typically strong and well-defined in Raman spectra. A prominent band for the symmetric S=O stretch would be expected around 1150-1180 cm⁻¹. The aromatic ring breathing modes would also give rise to characteristic signals. For the related compound N-methylbenzamide, Raman spectra have been recorded and show characteristic bands for the amide and aromatic moieties. rsc.org
Mass Spectrometric Fragmentation Pathway Analysis
The analysis of the mass spectrum of this compound reveals a fragmentation pattern characteristic of both amide and sulfonamide functionalities. While a detailed pathway for this specific molecule is not extensively published, the fragmentation can be inferred from established principles for related compounds. researchgate.netnih.gov Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo specific bond cleavages, primarily at the labile N-S and N-C bonds. nih.govresearchgate.net
The fragmentation of amides often involves the cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, a primary fragmentation event is the cleavage of the N-C(O) bond, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion can further fragment by losing carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net
Concurrently, fragmentation characteristic of sulfonamides occurs. nih.gov The S-N bond is a known point of cleavage in sulfonamides under mass spectrometric conditions. researchgate.net This would lead to the formation of ions corresponding to the benzoyl-N-methyl group and the methylsulfonyl group. Another significant pathway involves the cleavage of the S-C bond, yielding a methylsulfonyl radical and the corresponding cation. Rearrangements, which are common in sulfonamide fragmentation, may also occur, though they have not been specifically detailed for this compound. nih.gov
A proposed fragmentation pathway can be summarized by the key ions expected to be observed in the mass spectrum.
Table 1: Proposed Mass Spectrometric Fragments of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Step |
|---|---|---|---|
| 213 | [M]⁺ | [C₉H₁₁NO₃S]⁺ | Molecular Ion |
| 134 | [M - SO₂CH₃]⁺ | [C₈H₈NO]⁺ | Loss of methylsulfonyl radical |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Cleavage of N-C(O) bond |
| 79 | [SO₂CH₃]⁺ | [CH₃O₂S]⁺ | Cleavage of N-S bond |
X-ray Crystallographic Studies of Analogues and Related Structures
The conformation of N-acylsulfonamides is largely defined by the rotation around the N-C(O) and N-S bonds. Studies on analogues are crucial for understanding these spatial arrangements. For instance, the crystal structure of N-[(Methylsulfanyl)methyl]benzamide, a related benzamide derivative, reveals important conformational features. researchgate.netnih.gov In this analogue, the phenyl ring and the amide group are not coplanar.
In the case of N-[(Methylsulfanyl)methyl]benzamide, the dihedral angle between the plane of the phenyl ring and the formamide (B127407) unit is 23.93 (14)°. nih.gov This twist is a common feature in such molecules, arising from the steric hindrance and electronic effects of the substituents on the nitrogen atom. Applying this to this compound, a significant dihedral angle between the benzoyl group and the N-methyl-N-sulfonyl plane is anticipated. The presence of the bulky sulfonyl group would likely influence a non-planar arrangement to minimize steric repulsion.
Potential energy surface calculations on related chiral complexes show that specific dihedral angles are strongly preferred to achieve maximum stability, which is often governed by a combination of electronic and steric interactions.
Table 2: Dihedral Angles in an Analogue Compound, N-[(Methylsulfanyl)methyl]benzamide
| Planes Involved | Dihedral Angle (°) | Reference |
|---|---|---|
| Phenyl Ring (A) / Formamide Unit (B) | 23.93 (14) | researchgate.netnih.gov |
| Phenyl Ring (A) / (Methylsulfanyl)methane Group (C) | 61.31 (8) | researchgate.netnih.gov |
Data from the crystal structure of C₉H₁₁NOS provides insight into the likely conformation of related structures. researchgate.netnih.gov
The crystal packing of N-acylsulfonamides and related structures is predominantly driven by a network of intermolecular hydrogen bonds and other weak interactions. researchgate.netnih.gov In many sulfonamide crystal structures, strong intermolecular hydrogen bonds are a primary force determining the molecular packing. nih.gov
For analogues like N-acylethanolamines, molecules are often organized in a bilayer fashion, stabilized by extensive hydrogen bonding networks. nih.govcore.ac.uk Specifically, N-H···O hydrogen bonds are a recurring motif. nih.gov In the crystal structures of various N-acylsulfonamides, N-H···O=C or N-H···O=S hydrogen bonds are observed, which link adjacent molecules into chains or sheets. researchgate.net For this compound, which lacks an N-H donor, weaker C-H···O interactions are expected to play a more significant role in the crystal packing. These interactions would likely involve the methyl hydrogens and the oxygen atoms of the carbonyl and sulfonyl groups. researchgate.net
Computational and Theoretical Chemistry of N Methyl N Methylsulfonyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of N-Methyl-N-(methylsulfonyl)benzamide at the atomic level. These calculations, by solving approximations of the Schrödinger equation, yield detailed information about the molecule's electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By using functionals such as B3LYP and basis sets like 6-311++G(d,p), the geometric and electronic properties of this compound can be accurately predicted. nih.gov DFT calculations reveal that the stability of the molecule is influenced by the electronic delocalization across the benzamide (B126) and sulfonamide moieties.
The geometry of the sulfur atom is typically a distorted tetrahedron. mdpi.com Studies on related sulfonamides indicate that the S-N bond has very little to no π-bonding character, with electrostatic and repulsive forces being dominant in determining the rotational barriers around this bond. chemrxiv.org The electronic environment is characterized by a significant polarization of the S=O and C=O bonds, leading to distinct regions of electrophilic and nucleophilic character, which can be visualized through molecular electrostatic potential (MEP) maps.
Below is a table of predicted geometric parameters for this compound, based on typical values from DFT calculations on analogous sulfonamide compounds. nih.govmdpi.com
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.37 Å | |
| N-S (sulfonamide) | ~1.63 Å | |
| S=O (symmetric) | ~1.44 Å | |
| S=O (asymmetric) | ~1.44 Å | |
| S-C (methyl) | ~1.77 Å | |
| Bond Angle | O=C-N | ~121° |
| C-N-S | ~120° | |
| O=S=O | ~120° | |
| N-S-C (methyl) | ~107° | |
| Dihedral Angle | C(aryl)-C(=O)-N-S | Variable (defines conformation) |
| C(=O)-N-S-C(methyl) | Variable (defines conformation) |
Note: These are representative values and the actual calculated values can vary slightly depending on the specific computational method and basis set used.
While DFT is a popular choice, other quantum chemical methods can also be applied to study this compound.
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2), can provide even more accurate results, particularly for electron correlation effects. nih.gov These methods are computationally more expensive than DFT and are often used to benchmark DFT results for smaller, related molecules. They can be particularly useful for calculating precise rotational energy barriers. nih.gov
Semi-Empirical Methods: Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for calculations on large molecular systems or for preliminary conformational searches. They can provide initial geometries for higher-level optimization.
Conformational Landscape Analysis
The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. Understanding this landscape is key to comprehending its interactions and reactivity.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond rotation (dihedral angles). acs.org For this compound, key rotations include:
Rotation around the C(aryl)-C(=O) bond.
Rotation around the C(=O)-N bond (amide bond).
Rotation around the N-S bond.
Rotation around the S-C(methyl) bond.
The rotation around the amide C-N bond is of particular interest, as it has a significant energy barrier due to its partial double bond character. For N-methylated amides, this barrier can be in the range of 15-20 kcal/mol. libretexts.org A PES scan would reveal the relative energies of the cis and trans conformations with respect to the carbonyl and methyl groups on the nitrogen.
The PES scan helps to identify the low-energy conformers (local minima) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
| Rotation | Approximate Energy Barrier (kcal/mol) | Notes |
| C(=O)-N (Amide) | 15-20 | High barrier due to partial double bond character. libretexts.org |
| N-S (Sulfonamide) | 2-5 | Relatively low barrier, influenced by steric and electrostatic interactions. chemrxiv.org |
| C(aryl)-C(=O) | 3-6 | Moderate barrier due to potential steric clashes with the rest of the molecule. |
| S-C (Methyl) | < 3 | Low barrier for methyl group rotation. nih.gov |
Note: These are estimated values based on analogous compounds and can be precisely determined through detailed PES scans.
Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior and conformational preferences of this compound in a simulated environment, such as in a solvent. acs.orgnih.gov An MD simulation numerically solves Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves and changes shape over time. nih.gov
By simulating the molecule for a sufficient duration (nanoseconds to microseconds), one can observe the transitions between different conformational states identified from the PES scan. The simulation can reveal the most populated conformational families and the average lifetime of each conformation. Furthermore, MD simulations allow for the study of solvent effects on the conformational equilibrium, showing how interactions with solvent molecules (e.g., water) can stabilize or destabilize certain conformers. capes.gov.br This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations.
Computational Mechanistic Investigations
Computational chemistry can be employed to investigate the potential reaction mechanisms involving this compound. For instance, DFT calculations can be used to model the reaction pathways of its synthesis or degradation. By locating the transition state structures and calculating the activation energies, one can predict the most likely reaction mechanism.
For example, if this compound were to undergo hydrolysis, computational methods could be used to model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon or the sulfur atom. The calculations would help to determine which site is more susceptible to nucleophilic attack and the energy profile of the subsequent bond-breaking and bond-forming steps. Such studies provide valuable mechanistic insights that can be difficult to obtain through experimental means alone.
Transition State Analysis
Transition state analysis is a critical computational tool for investigating the mechanism of chemical reactions. It involves the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility, kinetics, and pathway.
While specific transition state analyses for reactions involving this compound are not extensively documented in the provided search results, the principles of such analyses are well-established. For a molecule like this compound, transition state analysis could be applied to understand processes such as its synthesis, degradation, or its interaction with biological targets. The analysis would typically involve quantum mechanical calculations to map the potential energy surface of the reaction.
Key aspects of a transition state analysis would include:
Geometry Optimization: Locating the stationary points on the potential energy surface corresponding to reactants, products, and the transition state.
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.
These analyses provide valuable data on activation energies, which are fundamental to understanding reaction rates.
Reaction Coordinate Mapping
Reaction coordinate mapping is a method used to describe complex chemical processes by identifying and focusing on the most relevant degrees of freedom, collectively known as the reaction coordinate. arxiv.org This approach is particularly useful for understanding reactions in condensed phases or those involving large molecules where many degrees of freedom are present. arxiv.org
The technique involves transforming the description of the system to separate a collective degree of freedom of the environment, which is strongly coupled to the reaction, from the remaining bath degrees of freedom. researchgate.netarxiv.org This "supersystem," comprising the original quantum system and the reaction coordinate, can then be studied more accurately, accounting for strong system-reservoir coupling and non-Markovian effects. researchgate.netarxiv.org For this compound, mapping the reaction coordinate could be instrumental in modeling its conformational changes, folding dynamics if it were part of a larger chain, or its interaction with a solvent environment.
The application of reaction coordinate mapping can reveal:
The dominant molecular motions involved in a particular process.
The influence of the environment on the reaction dynamics.
The potential for non-Markovian effects, where the system's future evolution depends on its past history. arxiv.org
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
For molecules similar to this compound, such as other benzamide and sulfonamide derivatives, Density Functional Theory (DFT) calculations are commonly used to determine these properties. nih.govnih.gov The calculated HOMO and LUMO energies can reveal that charge transfer occurs within the molecule. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Computational studies on related compounds provide insights into what can be expected for this compound. mdpi.com For instance, the analysis of frontier molecular orbitals and the molecular electrostatic potential (MEP) can be carried out using DFT methods like B3LYP with a suitable basis set. nih.govmdpi.com The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. mdpi.com
Table 1: Representative Electronic Properties of Related Amide Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzamide | - | - | 5.611 |
Note: Data for Benzamide is illustrative of a core component of the target molecule's structure. researchgate.net Specific values for this compound would require dedicated computational studies.
Intermolecular Hydrogen Bonding and Weak Interactions
The crystal packing and macroscopic properties of molecular solids are dictated by intermolecular interactions. For this compound, the presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds. Specifically, the N-H group of a neighboring molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) or the sulfonyl oxygens (S=O).
In related structures, such as N-[(methylsulfanyl)methyl]benzamide, intermolecular N—H⋯O hydrogen bonds are observed, which can form chains and link them into polymeric sheets. nih.govresearchgate.net Similarly, in other benzamide derivatives, intermolecular N–H···O hydrogen bonds are a dominant feature in the crystal packing, linking molecules into chains. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as C—H⋯O and C—H⋯π interactions can also play a significant role in stabilizing the crystal structure. nih.gov Computational studies can quantify the strength and geometry of these interactions, providing a detailed picture of the supramolecular assembly. The analysis of these interactions is crucial for understanding polymorphism, solubility, and other solid-state properties.
Hirshfeld Surface and Topological Analyses
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govrsc.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, providing a unique surface for each molecule. jmaterenvironsci.com The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal and external distances from the surface, with distinct patterns corresponding to specific interactions like H···H, O···H, and C···H contacts. nih.gov
Role and Applications of N Methyl N Methylsulfonyl Benzamide in Advanced Chemical Synthesis
As a Key Synthetic Intermediate in Complex Molecule Construction
The benzamide (B126) and sulfonamide moieties are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The N-benzylbenzenesulfonamide unit, a related structure, is found in various biologically significant compounds. For instance, derivatives have been reported as inhibitors of γ-secretase, a key enzyme implicated in Alzheimer's disease. nih.gov Furthermore, this structural motif is present in novel nonsteroidal glucocorticoid receptor modulators, which are crucial in the development of anti-inflammatory agents. nih.gov
The synthesis of such complex molecules often involves a multi-step process where a primary amine is first reacted with a sulfonyl chloride to form a sulfonamide, which is then further modified. nih.gov This highlights the potential of N-Methyl-N-(methylsulfonyl)benzamide to serve as a versatile intermediate, where the methyl groups could be strategic points for further chemical elaboration or could influence the solubility and electronic properties of the final product.
Development of Novel Reagents and Ligands Based on the Scaffold
The development of novel reagents and ligands is a cornerstone of modern chemistry, enabling new transformations and enhancing the efficiency of existing ones. While there is no direct literature on reagents derived from this compound, the inherent properties of the benzamide and sulfonamide groups suggest potential in this area. Sulfonamide-based structures are known to act as ligands in catalysis, and their ability to coordinate with metal centers is well-established. The specific steric and electronic environment provided by the N-methyl and methylsulfonyl groups could be harnessed to create ligands with unique selectivities.
Contributions to New Methodologies in Organic Synthesis
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. Both benzamides and sulfonamides play significant roles in this area.
Catalyst Applications in Specific Transformations
While direct catalytic applications of this compound are not reported, related N-methylbenzamide compounds are utilized as catalysts in various synthetic processes. nsf.gov Their unique chemical properties can facilitate the synthesis of complex organic molecules. nsf.gov This suggests that this compound could potentially be explored for its catalytic activities, possibly in reactions where hydrogen bonding or specific coordination is key.
Role in Condensation and Acylation Reactions
Benzamides are known to participate in condensation and acylation reactions to form more complex structures. nsf.gov For example, the acid-catalyzed condensation of benzamide with glyoxal (B1671930) leads to a variety of products, demonstrating the reactivity of the benzamide core. nih.gov N-methylbenzamide is also known to facilitate the synthesis of complex organic molecules through such reactions. nsf.gov The presence of the electron-withdrawing methylsulfonyl group in this compound would likely modulate the reactivity of the benzamide nitrogen and carbonyl group, potentially offering unique reactivity profiles in condensation and acylation chemistry.
Potential Applications in Material Science and Polymer Modification
The incorporation of specific chemical moieties into polymers can significantly enhance their physical and chemical properties. N-methylbenzamide, for instance, is used in the development and modification of polymers and resins to improve properties like thermal stability, flexibility, and chemical resistance. nsf.gov This makes it a valuable component in high-performance materials for industries such as automotive, aerospace, and electronics. nsf.gov Given these precedents, the this compound scaffold could be investigated as a monomer or an additive in polymer chemistry to impart specific functionalities and enhance material performance.
Utility as a Specialized Solvent in Analytical and Synthetic Chemistry
The ability of a compound to act as a solvent for a wide range of substances is highly valuable in both analytical and synthetic chemistry. N-methylbenzamide is recognized as a high-purity solvent due to its capacity to dissolve many organic compounds, making it suitable for facilitating chemical reactions and for use in analytical techniques like spectroscopy and chromatography. nsf.gov While the solvent properties of this compound have not been specifically documented, its polar nature, arising from the amide and sulfonamide groups, suggests that it could have utility as a specialized solvent in certain applications, particularly for polar analytes or reaction systems.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Pathways
The reactivity of N-Methyl-N-(methylsulfonyl)benzamide is largely unexplored. Future investigations could focus on several key areas:
N-C Bond Cleavage: Investigating the stability of the N-methyl and N-sulfonyl bonds under various conditions (e.g., strong acids, bases, reducing agents, or oxidizing agents) could reveal novel dealkylation or desulfonylation pathways. Understanding these transformations is crucial for predicting its metabolic fate and designing potential prodrugs.
Aromatic Ring Functionalization: The benzoyl ring is a prime target for electrophilic aromatic substitution reactions. Studying the directing effects of the N-methyl-N-sulfonylamido group would be essential for synthesizing new derivatives with tailored electronic and steric properties.
Carbonyl Group Chemistry: The reactivity of the carbonyl group could be explored through reactions with various nucleophiles, potentially leading to the formation of novel heterocyclic systems or functionalized acyclic products.
Sulfonyl Group as a Leaving Group: Investigating the potential for the methylsulfonyl group to act as a leaving group in nucleophilic substitution reactions could open up new synthetic routes to other N-substituted benzamides.
Development of More Efficient and Sustainable Synthetic Routes
While the synthesis of analogous compounds often involves the reaction of a benzoyl chloride with the corresponding sulfonamide, future research could focus on developing more efficient and environmentally friendly methods for the preparation of this compound.
| Synthetic Approach | Description | Potential Advantages |
| Catalytic C-H Amination | Direct coupling of benzamide (B126) with a methylsulfonyl-containing reagent via transition-metal catalysis. | Atom economy, reduced waste, and potentially fewer synthetic steps. |
| One-Pot Synthesis | A sequential reaction where the benzoyl chloride, methylamine, and methanesulfonyl chloride react in a single vessel. | Improved efficiency, reduced purification steps, and lower solvent consumption. |
| Flow Chemistry | Continuous synthesis using microreactors, allowing for precise control over reaction parameters. | Enhanced safety, scalability, and potentially higher yields and purity. |
| Biocatalysis | Utilizing enzymes to catalyze the formation of the amide or sulfonamide bond. | High selectivity, mild reaction conditions, and a greener synthetic approach. |
Advanced Characterization Techniques for Solid-State Forms
The solid-state properties of a compound are critical for its application, particularly in pharmaceuticals and materials science. A thorough investigation of the solid-state forms of this compound is warranted.
Advanced characterization techniques that could be employed include:
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, providing insights into intermolecular interactions.
Solid-State NMR (ssNMR) Spectroscopy: To probe the local environment of atomic nuclei in the solid state, which can distinguish between different polymorphs and solvates.
Powder X-ray Diffraction (PXRD): For routine identification and characterization of crystalline phases and to study polymorphism.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To investigate the thermal properties, such as melting point, phase transitions, and decomposition temperature.
Raman and Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and hydrogen bonding patterns in the solid state.
The identification and characterization of polymorphs, solvates, and cocrystals of this compound could have significant implications for its solubility, stability, and bioavailability.
Computational Predictions of Novel Derivatives and Their Properties
Computational chemistry offers powerful tools to predict the properties of novel molecules and guide synthetic efforts. For this compound, computational studies could be employed to:
Predict Biological Activity: Through molecular docking simulations, it may be possible to predict the binding affinity of this compound and its derivatives to various biological targets. This approach has been successfully used for other sulfonamide derivatives. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate a wide range of molecular properties, including:
Molecular Geometry and Conformation: Predicting the most stable three-dimensional structure of the molecule.
Electronic Properties: Determining the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to establish relationships between its chemical structure and its predicted properties, thereby guiding the design of new derivatives with desired characteristics.
Q & A
Q. What are the common synthetic routes for preparing N-Methyl-N-(methylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves:
- Amide bond formation : Reacting benzoyl chloride derivatives with methylamine precursors under basic conditions (e.g., using triethylamine as a base) .
- Sulfonylation : Introducing the methylsulfonyl group via sulfonyl chloride intermediates, often requiring anhydrous conditions to prevent hydrolysis .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .
Q. Key Optimization Parameters :
- Temperature control (0–25°C for sulfonylation to avoid side reactions).
- Use of coupling agents (e.g., DCC or EDC) for efficient amide bond formation .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
Q. What initial biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution assays (MIC values against S. aureus and E. coli) .
- Anticancer Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition :
- Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Q. How do structural modifications influence the physicochemical properties of this compound?
Methodological Answer:
- LogP Analysis : Introduce electron-withdrawing groups (e.g., nitro) to reduce lipophilicity, measured via shake-flask method .
- Solubility : Polar substituents (e.g., methoxy) enhance aqueous solubility, quantified by UV-Vis spectroscopy in PBS (pH 7.4) .
- Thermal Stability : DSC/TGA reveals decomposition temperatures; methylsulfonyl groups improve thermal stability (>200°C) .
Q. What analytical techniques validate the stability of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acid/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24h, monitored by HPLC .
- Oxidative Stress: 3% H₂O₂ at room temperature for 6h .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine kinases). Key residues (e.g., Asp 831 in EGFR) form hydrogen bonds with the sulfonyl group .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust interactions .
- QSAR Models : Train models with datasets of benzamide derivatives to predict IC₅₀ values for new analogs .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer:
- SAR Studies : Compare substituent effects (Table 1) :
| Compound | Substituents | IC₅₀ (μM) COX-2 |
|---|---|---|
| Target Compound | N-Me, MeSO₂ | 0.45 |
| Analog A | N-Et, MeSO₂ | 1.2 |
| Analog B | N-Me, CF₃SO₂ | 0.78 |
- Mechanistic Profiling : Use SPR (Biacore) to measure binding kinetics (ka/kd) and confirm target selectivity .
Q. What reaction mechanisms explain the compound’s stability during synthetic scale-up?
Methodological Answer:
- Sulfonylation Mechanism : MeSO₂Cl reacts via a two-step nucleophilic acyl substitution, with intermediates trapped using low-temperature FTIR .
- Byproduct Analysis : GC-MS identifies methyl sulfonate esters formed under excess sulfonyl chloride; optimize stoichiometry (1:1.05 ratio) .
- Catalyst Screening : Pd/C or Ni catalysts reduce nitro byproducts in hydrogenation steps .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
Q. What advanced spectroscopic techniques elucidate the compound’s metabolic pathways?
Methodological Answer:
- LC-HRMS : Identify phase I metabolites (e.g., hydroxylation at C4) in liver microsome assays .
- NMR-Based Metabolomics : ¹H-¹³C HSQC tracks sulfonyl group oxidation to sulfonic acid in urine samples .
- Radiolabeling : Use ¹⁴C-labeled methyl groups to quantify excretion pathways in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
